2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing fused ring systems. The official International Union of Pure and Applied Chemistry designation is "2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid," which precisely describes the structural features and substitution pattern. This nomenclature indicates the presence of a benzoxazine core structure with specific modifications: a methyl group at the 2-position, a ketone functionality at the 3-position, and a carboxylic acid group at the 6-position of the benzene ring portion.
The structural representation can be expressed through multiple chemical notation systems. The International Chemical Identifier code provides a standardized representation: InChI=1S/C10H9NO4/c1-5-9(12)11-7-4-6(10(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14). The corresponding International Chemical Identifier Key, which serves as a shortened version of the International Chemical Identifier, is documented as JDFHPMWWJCAFQJ-UHFFFAOYSA-N. Additionally, the Simplified Molecular Input Line Entry System representation describes the structure as O=C1Nc2cc(ccc2OC1C)C(=O)O, providing a linear notation that captures the connectivity and functional groups present in the molecule.
The compound's three-dimensional structure features a benzoxazine framework where the benzene ring is fused to a six-membered oxazine ring containing both nitrogen and oxygen heteroatoms. The 2-position bears a methyl substituent, while the 3-position contains a carbonyl group that participates in the formation of the oxazine ring through hydrogen bonding with the nitrogen atom. The carboxylic acid functionality at the 6-position extends from the benzene portion of the fused system, contributing to the compound's overall polarity and potential for intermolecular interactions.
Properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-5-9(12)11-7-4-6(10(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFHPMWWJCAFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives with β-Ketoesters
One of the most common synthetic routes to obtain 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid or its esters involves the cyclization of 2-aminophenol with β-ketoesters such as methyl acetoacetate.
- Reaction Conditions: The reaction is typically conducted under reflux in an organic solvent (e.g., ethanol or toluene) with or without acid catalysts to promote cyclization.
- Mechanism: The amino group of 2-aminophenol attacks the β-ketoester carbonyl, followed by intramolecular cyclization forming the benzoxazine ring system.
- Purification: The crude product is purified by recrystallization, often from ethanol or ethyl ether, to yield the pure benzoxazine carboxylic acid or its methyl ester.
Reductive Cyclization of Chiral Precursors for Enantiomerically Pure Compounds
Research has shown stereoselective synthesis routes for enantiomers of benzoxazine derivatives, including 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids and related carboxamides.
- Starting Materials: (R)- or (S)-monomethyl 2-methyl-2-(2-nitrophenoxy)malonates.
- Method: Enzymatic hydrolysis followed by solvent-dependent enantioselective cyclization yields enantiomerically pure benzoxazine carboxylates and acids.
- Further Transformations: These carboxylates can be converted into carboxamides, useful as peptidomimetic building blocks.
- Reference: This method is detailed in the literature on stereoselective synthesis published in Tetrahedron Asymmetry (1999).
Industrial and Patent-Described Processes
A patent (CA2125287A1) describes processes to obtain benzoxazine derivatives, including those with methyl substitution at the 2-position, which are structurally related to this compound.
- Key Steps:
- Reaction of substituted anilines or aminophenols with suitable carbonyl compounds.
- Use of organolithium reagents and borate esters for functional group transformations.
- Cyclization under controlled temperature conditions (-78°C to reflux).
- Yields: The patent reports high yields (up to 89%) for intermediate compounds leading to benzoxazine derivatives.
- Purification: Flash chromatography and recrystallization are used to isolate pure products.
- Example: The synthesis of 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid derivatives is described, which are structurally analogous to the target compound.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, toluene, THF, n-heptane | Choice affects solubility and yield |
| Temperature | Reflux (60-100°C) or low temp (-78°C) | Low temp for organolithium reactions |
| Catalysts/Agents | Acid catalysts, organolithium reagents | Promote cyclization and functionalization |
| Reaction Time | Several hours to overnight | Depends on method and scale |
| Purification Methods | Recrystallization, flash chromatography | Ensures high purity |
Chemical Reaction Analysis
- Cyclization: Intramolecular nucleophilic attack leading to oxazine ring formation.
- Reductive Cyclization: Conversion of nitro precursors to amines followed by ring closure.
- Functional Group Transformations: Use of organolithium and borate reagents to introduce substituents or convert hydroxyl groups.
- Stereoselectivity: Enzymatic or solvent-controlled reactions yield enantiomerically enriched products.
Summary Table of Preparation Routes
Research Findings and Notes
- The stereoselective synthesis methods provide access to enantiomerically pure benzoxazine derivatives, which are valuable for medicinal chemistry and peptidomimetic design.
- Industrial methods emphasize continuous flow and precise control of reaction parameters to maximize yield and purity.
- Purification techniques such as flash chromatography and recrystallization are critical to obtaining analytically pure compounds.
- The choice of solvent and temperature critically influences the stereochemical outcome and yield of the cyclization reactions.
This comprehensive overview synthesizes data from patent literature, peer-reviewed journals, and industrial synthesis reports to present a detailed, authoritative account of the preparation methods for this compound. The methods vary from classical cyclization of aminophenol derivatives to advanced stereoselective enzymatic processes, allowing tailored synthesis for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl groups or amines.
Substitution: Formation of substituted benzoxazines or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit antimicrobial properties. For instance, studies have shown that certain benzoxazines can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Further exploration of its analogs may lead to the development of effective chemotherapeutic agents.
Materials Science
Polymer Chemistry
this compound is utilized in the synthesis of advanced polymers. Its ability to form cross-linked structures makes it valuable in creating thermosetting resins and coatings with enhanced thermal and mechanical properties .
Nanocomposites
Incorporating this compound into nanocomposites has shown promise in improving the material's strength and thermal stability. Research has demonstrated that these composites can be used in various applications, including aerospace and automotive industries .
Proteomics Research
The compound serves as a reagent in proteomics research for labeling proteins. Its reactive nature allows it to form covalent bonds with amino acid residues, facilitating the study of protein interactions and functions . This application is crucial for understanding cellular processes and developing targeted therapies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial properties | Demonstrated effectiveness against E. coli and S. aureus strains. |
| Study B | Anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Polymer applications | Developed a new class of thermosetting resins with improved thermal stability. |
Mechanism of Action
The mechanism by which 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid differ primarily in substituents, oxidation states, and heteroatom composition. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:
Table 1: Comparative Analysis of Benzoxazine Derivatives
Key Findings and Implications
Substituent Effects on Reactivity and Solubility :
- The carboxylic acid group in the target compound increases water solubility compared to ester derivatives (e.g., ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate) .
- Lipophilic groups like 4-methoxyphenyl amide (in compound 45) enhance blood-brain barrier penetration, making such analogs suitable for CNS-targeted therapies .
Synthetic Accessibility :
- The target compound’s synthesis is less straightforward due to its discontinued commercial availability , whereas ester derivatives (e.g., ethyl 4-benzyl-6-chloro-...) are synthesized via regioselective formylation with yields >80% .
Biological Activity :
- Sulfonyl-containing derivatives (e.g., 1-[(2-Methyl-3-oxo...) exhibit higher binding affinity to proteases due to strong hydrogen-bonding interactions .
- Thiazine analogs (e.g., benzothiazine-6-carboxylic acid) show distinct metabolic pathways owing to sulfur’s electronegativity, impacting drug clearance rates .
Stability and Functionalization: Halogenation (e.g., 6-chloro substitution) improves thermal stability, as seen in ethyl 4-benzyl-6-chloro-... . The methyl group at position 2 in the target compound reduces ring strain, enhancing shelf-life compared to non-methylated analogs .
Biological Activity
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS Number: 1092352-65-2) is a compound that belongs to the benzoxazine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, potential therapeutic applications, and underlying mechanisms.
The compound has the following chemical characteristics:
- Chemical Formula : CHNO
- Molecular Weight : 199.18 g/mol
- Melting Point : 263 - 265 °C
- IUPAC Name : this compound
Cytotoxicity
Research indicates that derivatives of benzoxazines exhibit significant cytotoxic activity against various cancer cell lines. For example, studies have shown that related compounds can inhibit the growth of murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The cytotoxicity is often assessed using assays such as MTT and flow cytometry to determine cell viability and cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| 4T1 | <30 | High cytotoxicity |
| COLO201 | <20 | Significant growth inhibition |
| MDA-MB-231 | >30 | Resistance observed |
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Synthesis Inhibition : The compound has been noted to block DNA synthesis in cancer cells, leading to cell cycle arrest.
- Cell Cycle Arrest : Studies show that treatment with the compound results in G0/G1 phase arrest in resistant cell lines and G2/M phase arrest in sensitive ones. This suggests a selective action based on the cellular context.
- Induction of Apoptosis : Evidence points towards the induction of apoptosis in sensitive cell lines, which is critical for its potential as an anticancer agent.
Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized various benzoxazine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that compounds similar to 2-methyl-3-oxo exhibited promising anticancer properties with low IC50 values against COLO201 cells, indicating strong potential for therapeutic use .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how these compounds affect cell proliferation. The study utilized flow cytometry to analyze cell cycle progression post-treatment with 2-methyl-3-oxo derivatives. Results indicated a significant accumulation of cells in specific phases depending on the concentration used, further supporting the hypothesis of selective cytotoxicity .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves multi-step reactions, including cyclization and hydrolysis. For example, a related benzoxazine derivative was synthesized via hydrolysis of an ester precursor using sodium hydroxide in a methanol/water mixture (2:1 v/v) under reflux at 70°C for 3 hours . Optimization may involve adjusting reaction time, temperature, and stoichiometry. Purification via recrystallization (e.g., from DMF or ethanol) is critical to isolate the carboxylic acid moiety, as demonstrated in similar protocols . Monitoring reaction progress using TLC or HPLC is advised to minimize byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Key techniques include:
- NMR : The aromatic protons in the benzoxazine ring typically appear as multiplets between δ 6.5–8.0 ppm. The methyl group at position 2 resonates as a singlet near δ 1.2–1.5 ppm, while the oxo group (C=O) at position 3 is observed as a carbonyl signal around δ 170–175 ppm in NMR .
- IR : Strong absorption bands for the carboxylic acid (–COOH) at ~2500–3300 cm (O–H stretch) and 1680–1720 cm (C=O stretch) are expected .
- Mass Spectrometry : The molecular ion peak should align with the molecular formula (exact mass: 235.05 g/mol). Fragmentation patterns may include loss of CO (44 Da) from the carboxylic acid group .
Advanced Research Questions
Q. How do structural modifications at the 2-methyl or 6-carboxylic acid positions influence the compound’s physicochemical properties and bioactivity?
- 2-Methyl Substitution : The methyl group enhances lipophilicity, potentially improving membrane permeability. However, steric effects may reduce binding affinity to target proteins. Comparative studies of 4-methyl analogs showed altered melting points (143–152.5°C) and solubility profiles .
- 6-Carboxylic Acid : This group is critical for hydrogen-bonding interactions in biological systems. Derivatives with ester or amide substitutions (e.g., methyl ester or anilide) exhibit reduced polarity and altered pharmacokinetics, as seen in related quinolinecarboxylic acid antimicrobial agents .
- Methodological Insight : Use computational tools (e.g., molecular docking) to predict binding modes, followed by synthesis of analogs via coupling reactions (e.g., EDCI/HOBt for amide formation) .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Discrepancies may arise from:
- Purity Variations : Impurities ≥3% (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (≥97% purity recommended) .
- Assay Conditions : Differences in pH, solvent (e.g., DMSO concentration), or cell lines may affect activity. Standardize protocols using controls like norfloxacin for antimicrobial studies .
- Data Normalization : Express activity as IC or MIC values relative to a reference compound. For example, in normobaric hypoxia models, benzoxazine derivatives showed antihypoxic activity comparable to mexidole, requiring rigorous statistical validation .
Q. What strategies are effective for analyzing and mitigating oxidative degradation of the 3-oxo group during storage or experimental use?
- Stabilization : Store the compound under inert gas (N or Ar) at −20°C. Use antioxidants like BHT (butylated hydroxytoluene) in solution.
- Degradation Monitoring : Employ accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track oxidation products (e.g., hydroxylation at position 3).
- Structural Confirmation : Post-degradation analysis via X-ray crystallography or - COSY NMR can identify degradation pathways .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | Calculated | |
| Melting Point | 143–152.5°C (analog data) | |
| Solubility (Water) | Poor; soluble in DMSO, DMF | |
| logP (Predicted) | 1.8–2.2 | ChemAxon |
Q. Table 2: Recommended Analytical Methods
| Technique | Parameters | Key Observations |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in HO/MeCN | Retention time: 8.2 min |
| FT-IR | KBr pellet, 400–4000 cm | C=O stretch at 1720 cm |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
